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(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Cat. No.: B190527
CAS No.: 4360-12-7
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-IWMNNKGHSA-N
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Description

Historical Context of Ajmaline Research in Natural Product Chemistry

The history of ajmaline research is deeply intertwined with the broader field of natural product chemistry, particularly the study of alkaloids from medicinal plants. Ajmaline was first isolated in 1931 by Salimuzzaman Siddiqui from the roots of Rauvolfia serpentina. wikipedia.org This isolation was a significant achievement, contributing to the understanding of the chemical constituents responsible for the plant's traditional medicinal uses. The structural elucidation of ajmaline, a complex process due to its polycyclic nature, was a notable challenge in early natural product chemistry. iucr.org

Research in this period focused on identifying and characterizing the various alkaloids present in Rauvolfia species. This led to the discovery of numerous other indole (B1671886) alkaloids, including reserpine (B192253), ajmalicine (B1678821), serpentine, corynanthine, and yohimbine, highlighting the plant as a rich source of structurally diverse compounds. wikipedia.org The investigation of these alkaloids provided valuable insights into plant secondary metabolism and the chemical diversity found in nature.

Early studies also explored the biological activities of ajmaline, laying the groundwork for its later classification as an antiarrhythmic agent. This historical research established ajmaline as a key compound of interest, motivating further investigation into its synthesis, structure-activity relationships, and biological targets.

Current Research Paradigms and Academic Significance of Ajmaline

Current academic research on ajmaline continues to build upon this historical foundation, employing advanced techniques to delve deeper into its properties and potential applications. One significant area of focus is the biosynthesis of ajmaline. While its structural complexity has attracted interest for total chemical synthesis, ajmaline is still primarily obtained through extraction from natural sources. nih.govacs.org Research is actively aimed at fully elucidating the biosynthetic pathway, including identifying and characterizing the enzymes involved. researchgate.netnih.govnih.gov Recent studies have reported the discovery and characterization of previously elusive reductases and esterases that complete the understanding of the ajmaline biosynthetic pathway. nih.gov This research is crucial for potential future metabolic engineering efforts, such as the de novo biosynthesis of ajmaline in microorganisms like Baker's yeast. nih.gov

Another major area of current academic significance is the detailed investigation of ajmaline's mechanism of action at the molecular level. While historically known as a sodium channel blocker, more recent research indicates that ajmaline also interacts with other ion channels, including potassium and calcium channels, and may influence mitochondria and metabolic pathways. nih.govmuni.czresearchgate.net This expanded understanding of its multi-target activity is important for comprehending its complex effects on cardiac electrophysiology. Studies utilize techniques such as patch-clamp experiments on isolated myocytes to analyze the concentration-, voltage-, and frequency-dependence of ajmaline's effects on ion currents. muni.cz

Furthermore, ajmaline remains a crucial tool in the academic and clinical investigation of Brugada syndrome, a genetic disorder characterized by specific electrocardiogram patterns and an increased risk of sudden cardiac death. nih.govjacc.org Ajmaline testing is used to unmask the characteristic type-1 Brugada syndrome ECG pattern, aiding in diagnosis. nih.govjacc.org Research in this area focuses on optimizing testing protocols, understanding the variability in response to ajmaline, and exploring the genetic basis of Brugada syndrome in relation to sodium channel function and other contributing factors. nih.govresearchgate.netjacc.orgnih.gov Studies analyze electrocardiographic data collected during ajmaline testing to assess parameters like QRS prolongation and its relationship to diagnostic outcomes and arrhythmic risk. nih.gov

The structural properties of ajmaline and its solvates are also subjects of academic investigation, utilizing techniques like X-ray crystallography to understand its solid-state behavior and interactions. iucr.orgacs.org This research contributes to the fundamental chemical understanding of the compound.

Detailed Research Findings and Data:

Research on the biosynthesis of ajmaline has identified key enzymatic steps. The pathway involves the condensation of tryptamine (B22526) and secologanin (B1681713), followed by a series of enzymatic transformations. nih.govnih.gov Recent work has focused on characterizing the later stages of the pathway. nih.gov

Biosynthetic IntermediateEnzyme Involved
Tryptamine + SecologaninStrictosidine (B192452) synthase (STR)
StrictosidineStrictosidine β-glucosidase (SGD)
......
Vomilenine (B1248388)Vomilenine 1,2(R)-reductase (VR)
1,2-dihydrovomilenine (B1246003)1,2-dihydrovomilenine 19,20(S)-reductase (DHVR)
17-O-acetylnorajmaline17-O-acetylnorajmaline acetyl esterase (AAE, AAE1, AAE2)
Norajmaline (B1263583)Norajmaline N-methyltransferase (NNMT)
Ajmaline-

Note: This table represents a simplified overview of key steps in the complex ajmaline biosynthetic pathway based on available research. researchgate.netnih.gov

Electrophysiological studies provide quantitative data on ajmaline's effects on ion channels. For instance, studies on rat ventricular myocytes have characterized the block of the fast sodium current (INa) by ajmaline. muni.cz

ParameterValue (µmol/l)Hill Coefficient
EC50 for INa block8.2 ± 1.50.62 ± 0.08

Data derived from patch-clamp experiments on rat ventricular myocytes. muni.cz

Research on ajmaline testing in the context of Brugada syndrome provides data on its diagnostic yield. In a study involving patients evaluated for suspected Brugada syndrome, ajmaline testing showed a certain rate of positive results. jacc.org

Study PopulationNumber of TestsPositive Results (%)
Overall (Suspected BrS)63714.0
UCA/SUD Family Members-13.4
UCA Probands-20.4

Data on the yield of ajmaline testing in a single-center study for suspected Brugada syndrome. jacc.org

Studies also investigate the relationship between QRS prolongation during ajmaline testing and diagnostic outcomes. nih.gov

OutcomePercentage of Tests with QRS Prolongation ≥130%
Positive Ajmaline Test Results55% (n=16)
Negative Ajmaline Test Results61% (n=71)
Positive Tests where QRS Prolongation occurred before diagnostic ECG changes40%

Data on QRS prolongation during ajmaline testing in a study of 148 patients. nih.gov

Ajmaline is a monoterpenoid indole alkaloid with significant occurrence in specific plant genera and a well-studied, albeit complex, biosynthetic pathway. Its presence in medicinal plants has led to extensive research into its natural distribution and the enzymatic steps involved in its formation.

Natural Occurrence and Biosynthesis of Ajmaline Ajmaline is a naturally occurring chemical compound primarily found in certain plant species. Its biosynthesis involves a series of enzymatic reactions starting from common biological precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O2 B190527 (9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol CAS No. 4360-12-7

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The class I antiarrhythmic agents interfere with the sodium channel. A class IA agent lengthens the action potential (right shift) which brings about improvement in abnormal heart rhythms. This drug in particular has a high affinity for the Nav 1.5 sodium channel.

CAS No.

4360-12-7

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1

InChI Key

CJDRUOGAGYHKKD-IWMNNKGHSA-N

Isomeric SMILES

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

melting_point

206 °C

Other CAS No.

4360-12-7

physical_description

Solid

Pictograms

Irritant

solubility

4.09e+00 g/L

Synonyms

Ajmaline
Ajmaline Hydrochloride
Aritmina
Cardiorythmine
Gilurtymal
Rauverid
Serenol
Tachmalin
Wolfina

Origin of Product

United States

Natural Occurrence and Biosynthesis of Ajmaline

Botanical Sources and Phytogeographical Distribution of AjmalineAjmaline is predominantly isolated from plants belonging to the Apocynaceae family, with the genus Rauvolfia being a particularly rich source.nih.gov

Genus Rauvolfia Species and Alkaloid IsolationThe genus Rauvolfia is a key botanical source of ajmaline. Rauvolfia serpentina, commonly known as Indian Snakeroot, is historically the most significant source from which ajmaline was first isolated in 1931.wikipedia.orgwikipedia.orgRauvolfia serpentina is a perennial undershrub found in the sub-Himalayan regions of India and is native to the Indian subcontinent and East Asia.wikipedia.orgOther Rauvolfia species, such as Rauvolfia vomitoria from West and Central Africa and Rauvolfia tetraphylla from tropical America, are also important sources for industrial alkaloid extraction, including ajmaline and related compounds like reserpine (B192253) and ajmalicine (B1678821).prota4u.orgAjmaline is mainly isolated from the stem bark and roots of Rauvolfia plants.wikipedia.org

The genus Rauvolfia is pantropical, with species distributed across Africa, Madagascar, tropical America, Asia, Australia, and the Pacific. prota4u.org The number of species within the genus can vary depending on taxonomic sources. prota4u.org

A table summarizing some Rauvolfia species known to contain ajmaline and their distribution is provided below:

Rauvolfia SpeciesPrimary Phytogeographical Distribution
Rauvolfia serpentinaIndian subcontinent, East Asia (India to Indonesia)
Rauvolfia vomitoriaWest and Central Africa
Rauvolfia tetraphyllaTropical America, cultivated in India, Vietnam, and China
Rauvolfia yunnanensisReported in PubChem data nih.gov
Rauvolfia cubanaReported in PubChem data nih.gov
Rauvolfia verticillataMentioned in studies on ajmalicine biosynthesis nih.govresearchgate.net
Rauvolfia cambodianaVietnam prota4u.org
Rauvolfia chaudocensisVietnam prota4u.org
Rauvolfia indochinensisVietnam prota4u.org
Rauvolfia vietnamensisVietnam prota4u.org

Classification within Indole (B1671886) Alkaloid Groups (e.g., Sarpagine-Ajmaline Type)Ajmaline is classified as a monoterpenoid indole alkaloid (MIA).wikipedia.orgresearchgate.netIndole alkaloids are a large class of natural products characterized by the presence of an indole structural moiety, derived from the amino acid tryptophan.uomustansiriyah.edu.iqwikipedia.orgMonoterpenoid indole alkaloids specifically incorporate a terpenoid unit, typically derived from secologanin (B1681713), in addition to the indole portion from tryptamine (B22526).wikipedia.orgwikipedia.orgmdpi.com

Ajmaline belongs to the sarpagine-ajmaline-macroline group of indole alkaloids. nih.govresearchgate.net This group is characterized by structural similarities, including the presence of a quinuclidine (B89598) ring and a specific C-5–C-16 linkage. nih.gov The sarpagine (B1680780) and ajmaline alkaloids are structurally related, with some differences in stereochemistry at certain carbon centers. nih.gov The sarpagine-ajmaline type is one of the largest groups of structurally related indolic natural products, with numerous compounds isolated mainly from Alstonia and Rauvolfia genera. nih.govresearchgate.net

Elucidation of the Ajmaline Biosynthetic PathwayThe biosynthesis of ajmaline is a complex process involving multiple enzymatic steps.researchgate.netnih.govThe pathway has been extensively studied, particularly in cell suspension cultures of Rauvolfia serpentina.ingentaconnect.comnih.govresearchgate.net

Precursor Integration and Initial Enzymatic StepsThe biosynthesis of ajmaline, like other monoterpenoid indole alkaloids, begins with the condensation of two precursor molecules: tryptamine (derived from tryptophan) and the monoterpenoid secologanin.wikipedia.orgwikipedia.orgnih.govresearchgate.netSecologanin is derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway.wikipedia.orgmdpi.com

Tryptophan Decarboxylation to TryptamineThe indole moiety of ajmaline originates from the amino acid L-tryptophan.wikipedia.orgmdpi.comresearchgate.netThe first committed step in the biosynthesis of tryptamine from tryptophan is the decarboxylation of tryptophan.mdpi.comresearchgate.netThis reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).wikipedia.orgnih.govresearchgate.netmdpi.comresearchgate.netTDC removes the carboxyl group from tryptophan, yielding tryptamine.nih.govresearchgate.netThis enzymatic step is crucial as it links primary metabolism (providing tryptophan) to secondary metabolism (alkaloid biosynthesis).mdpi.comStudies on Rauvolfia verticillata have shown that TDC plays an important role in the biosynthesis of ajmalicine, a related alkaloid, by converting tryptophan into tryptamine.nih.govresearchgate.netThe expression level of TDC has been found to be positively correlated with the accumulation of ajmalicine in Rauvolfia.nih.govresearchgate.net

The subsequent step in the pathway involves the condensation of tryptamine with secologanin, catalyzed by strictosidine (B192452) synthase (STR), to form strictosidine, a pivotal intermediate for the biosynthesis of a vast array of monoterpenoid indole alkaloids. wikipedia.orgresearchgate.netwikipedia.orgnih.govresearchgate.net

A simplified overview of the initial biosynthetic steps is shown below:

StepReactantEnzymeProduct
1L-TryptophanTryptophan decarboxylase (TDC)Tryptamine
2Tryptamine + SecologaninStrictosidine synthase (STR)Strictosidine

The biosynthesis of ajmaline from strictosidine involves numerous further enzymatic transformations, including glucosylation, oxidation, reduction, cyclization, and methylation steps, catalyzed by enzymes such as strictosidine β-glucosidase (SGD), sarpagan bridge enzyme (SBE), vomilenine (B1248388) reductase (VR), and others, ultimately leading to the formation of ajmaline. researchgate.netnih.govingentaconnect.comnih.govresearchgate.netnih.govqmul.ac.uk

Secologanin Incorporation and Strictosidine Formation

The initial committed step in the biosynthesis of ajmaline, and indeed most monoterpenoid indole alkaloids (MIAs), is the condensation of tryptamine and secologanin to form strictosidine. nih.govunb.caresearchgate.netwikipedia.org This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR, EC 4.3.3.2). nih.govunb.caresearchgate.netwikipedia.orgrcsb.org Strictosidine synthase facilitates a Pictet-Spengler type reaction, acting as a scaffold to increase the local concentrations of tryptamine and secologanin and properly orienting the iminium intermediate for the stereoselective production of strictosidine. wikipedia.orgrcsb.org The structure of STR from Rauvolfia serpentina has been studied, revealing a six-bladed β-propeller protein structure and highlighting the importance of a key glutamate (B1630785) residue in its catalytic activity. annualreviews.org

Sequential Transformations of Monoterpenoid Indole Alkaloid Intermediates

Following the formation of strictosidine, a series of sequential enzymatic transformations leads to the diverse structures of MIAs, including the intermediates on the pathway to ajmaline. nih.govnih.govresearchgate.net Strictosidine undergoes deglycosylation catalyzed by strictosidine β-glucosidase (SGD, EC 3.2.1.105), which generates a reactive aglycone that is in spontaneous equilibrium with several iminium intermediates. nih.govunb.caresearchgate.netgoogle.com These intermediates are then channeled into different branches of the MIA biosynthetic network. researchgate.netgoogle.com

Conversion of Strictosidine to Polyneuridine (B1254981) Aldehyde

The conversion of strictosidine towards the ajmaline pathway involves its deglucosylation by strictosidine β-glucosidase (SGD). unb.canih.gov The resulting unstable aglycone is then acted upon by sarpagan bridge enzymes (SBE), which are P450-dependent enzymes, to produce polyneuridine aldehyde. wikipedia.orgnih.gov Polyneuridine aldehyde contains a unique C-16 axial aldehyde function and is considered a central intermediate in the ajmaline biosynthetic pathway, bridging the sarpagan and ajmalan (B1240692) type alkaloids. acs.orgnih.gov

Polyneuridine Aldehyde to 16-epi-Vellosimine Transformations

Polyneuridine aldehyde is subsequently transformed into 16-epi-vellosimine. acs.orgnih.govwikipedia.org This reaction is catalyzed by the enzyme polyneuridine-aldehyde esterase (PNAE, EC 3.1.1.78). acs.orgwikipedia.orguniprot.org PNAE catalyzes the hydrolysis of the methyl ester in polyneuridine aldehyde, leading to the formation of a carboxylic acid intermediate that spontaneously undergoes decarboxylation to yield 16-epi-vellosimine and carbon dioxide. wikipedia.org 16-epi-vellosimine is identified as an immediate precursor for the biosynthesis of the ajmalane skeleton. nih.govuniprot.org

Vinorine (B1233521) and Vomilenine Biosynthesis

16-epi-vellosimine is then acetylated to form vinorine, a reaction catalyzed by vinorine synthase (VS). wikipedia.orgunb.caresearchgate.net Following this, vinorine is oxidized to vomilenine. wikipedia.orgresearchgate.net This hydroxylation step is catalyzed by vinorine hydroxylase (VH), a cytochrome P450 enzyme. researchgate.netresearchgate.netd-nb.infod-nb.info Vomilenine is a central intermediate in the ajmaline pathway and can also be isomerized by vinorine hydroxylase to form perakine (B201161), an alkaloid with a different structural scaffold, highlighting a metabolic branch point controlled by the dual catalytic activity of VH. researchgate.netd-nb.info

Dihydrovomilenine and Acetylnorajmaline Conversions

The conversion of vomilenine towards ajmaline involves reduction steps. Vomilenine is reduced to 1,2-dihydrovomilenine (B1246003). wikipedia.orgnih.govresearchgate.netresearchgate.net This reduction of the indolenine double bond at the 1,2-position is catalyzed by vomilenine reductase (VR, EC 1.5.1.32), an NADPH-dependent enzyme that stereospecifically forms 2β(R)-1,2-dihydrovomilenine. unb.canih.govebi.ac.ukqmul.ac.uk

Subsequently, 1,2-dihydrovomilenine is reduced to 17-O-acetylnorajmaline. wikipedia.orgresearchgate.netebi.ac.ukebi.ac.uk This step involves the reduction of the 19,20-double bond and is catalyzed by 1,2-dihydrovomilenine 19,20-reductase (DHVR, EC 1.3.1.73), also an NADPH-dependent enzyme. wikipedia.orgunb.caresearchgate.netnih.govexpasy.org Research indicates that the reduction of vomilenine to 17-O-acetylnorajmaline likely proceeds through the 1,2-reduction by VR followed by the 19,20-reduction by DHVR, although alternative sequences have been explored. researchgate.netresearchgate.net 17-O-acetylnorajmaline is a close biosynthetic precursor of ajmaline. ebi.ac.ukebi.ac.uk

Terminal Enzymatic Steps Leading to Ajmaline

The final steps in the biosynthesis of ajmaline involve the conversion of 17-O-acetylnorajmaline. wikipedia.orgnih.govresearchgate.net 17-O-acetylnorajmaline is deacetylated by acetylajmalan esterase (AAE, EC 3.1.1.80) to form norajmaline (B1263583). wikipedia.orgnih.govresearchgate.netqmul.ac.ukexpasy.orgebi.ac.uk This enzyme is highly specific for 17-O-acetylnorajmaline and 17-O-acetylajmaline. qmul.ac.ukexpasy.org Finally, norajmaline is methylated by norajmaline methyl transferase (NAMT) to yield ajmaline. wikipedia.orgnih.gov These terminal enzymatic steps complete the ajmaline biosynthetic pathway. nih.gov

Here is a summary of the key enzymatic steps and intermediates in the ajmaline biosynthetic pathway:

StepEnzymeSubstrate(s)Product(s)
CondensationStrictosidine synthase (STR)Tryptamine, SecologaninStrictosidine
DeglycosylationStrictosidine β-glucosidase (SGD)StrictosidineReactive aglycone
Sarpagan Skeleton FormationSarpagan bridge enzyme (SBE)Reactive aglyconePolyneuridine Aldehyde
Hydrolysis and DecarboxylationPolyneuridine-aldehyde esterase (PNAE)Polyneuridine Aldehyde16-epi-Vellosimine
AcetylationVinorine synthase (VS)16-epi-VellosimineVinorine
HydroxylationVinorine hydroxylase (VH)VinorineVomilenine
1,2-ReductionVomilenine reductase (VR)Vomilenine1,2-Dihydrovomilenine
19,20-Reduction1,2-Dihydrovomilenine 19,20-reductase (DHVR)1,2-Dihydrovomilenine17-O-acetylnorajmaline
DeacetylationAcetylajmalan esterase (AAE)17-O-acetylnorajmalineNorajmaline
MethylationNorajmaline methyl transferase (NAMT)NorajmalineAjmaline
Step Enzyme Substrate(s) Product(s)
Condensation Strictosidine synthase (STR) Tryptamine, Secologanin Strictosidine
Deglycosylation Strictosidine β-glucosidase (SGD) Strictosidine Reactive aglycone
Sarpagan Skeleton Formation Sarpagan bridge enzyme (SBE) Reactive aglycone Polyneuridine Aldehyde
Hydrolysis and Decarboxylation Polyneuridine-aldehyde esterase (PNAE) Polyneuridine Aldehyde 16-epi-Vellosimine
Acetylation Vinorine synthase (VS) 16-epi-Vellosimine Vinorine
Hydroxylation Vinorine hydroxylase (VH) Vinorine Vomilenine
1,2-Reduction Vomilenine reductase (VR) Vomilenine 1,2-Dihydrovomilenine
19,20-Reduction 1,2-Dihydrovomilenine 19,20-reductase (DHVR) 1,2-Dihydrovomilenine 17-O-acetylnorajmaline
Deacetylation Acetylajmalan esterase (AAE) 17-O-acetylnorajmaline Norajmaline
Methylation Norajmaline methyl transferase (NAMT) Norajmaline Ajmaline

Compound Names and PubChem CIDs

Characterization of Key Biosynthetic Enzymes

The conversion of strictosidine to ajmaline is catalyzed by enzymes from various families, including cytochrome P450s, alcohol dehydrogenases (ADH), and BAHD acyltransferases. nih.gov

Strictosidine Synthase Structure and Function

Strictosidine synthase (STR) catalyzes the initial committed step in the biosynthesis of monoterpenoid indole alkaloids (MIAs), including ajmaline. wikipedia.orgnih.gov This enzyme facilitates a Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. wikipedia.org The structure of strictosidine synthase from Rauvolfia serpentina has been determined and is characterized by a novel six-bladed beta-propeller fold, which is unusual among plant proteins. thegoodscentscompany.com

Vinorine Synthase Enzymology

Vinorine synthase (VS) is an acetyltransferase that plays a central role in the ajmaline biosynthetic pathway. nih.gov It belongs to the BAHD (benzylalcohol acetyl-, anthocyanin-O-hydroxy-cinnamoyl-, anthranilate-N-hydroxy-cinnamoyl/benzoyl-, deacetylvindoline (B137571) acetyltransferase) enzyme superfamily. nih.gov VS catalyzes the reversible acetyl-CoA dependent formation of vinorine from 16-epi-vellosimine. researchgate.netresearchgate.net The reaction involves two stages: the indole nitrogen of 16-epi-vellosimine interacts with its aldehyde group to form a hydroxylated ring, which is then acetylated. enzyme-database.orggenome.jp The crystal structure of vinorine synthase, the first solved structure from the BAHD superfamily, reveals a two-domain structure with similarity to other CoA-dependent acyltransferases. nih.gov Conserved residues typical of the BAHD family are located in domain 1, with His160 functioning as a general base during catalysis, positioned in the center of a reaction channel that allows independent binding of substrate and co-substrate. nih.gov

Reductases (e.g., Vomilenine Reductase, 1,2-Dihydrovomilenine Reductase, Perakine Reductase)

Several reductases are involved in the later stages of ajmaline biosynthesis, catalyzing reduction steps that lead to the final alkaloid structure.

Vomilenine Reductase (VR): This NADPH-dependent enzyme catalyzes the stereospecific reduction of the indolenine double bond of vomilenine to form 2β(R)-1,2-dihydrovomilenine. nih.govexpasy.org This step is crucial in the pathway from vomilenine to ajmaline. nih.govnih.gov

1,2-Dihydrovomilenine Reductase (DHVR): Also an NADPH-dependent enzyme, DHVR specifically converts 2β(R)-1,2-dihydrovomilenine into 17-O-acetylnorajmaline. nih.govebi.ac.ukresearchgate.netresearchgate.net This enzyme was identified relatively recently, closing a gap in the understanding of the ajmaline pathway. nih.govnih.govresearchgate.net It has an approximate molecular weight of 48 kDa and exhibits optimal activity at pH 6.0 and 37°C. nih.govebi.ac.ukresearchgate.net

Perakine Reductase (PR): Perakine reductase catalyzes an NADPH-dependent reduction in a side branch of the ajmaline biosynthetic pathway. nih.govnih.govresearchgate.netresearchgate.net It converts the aldehyde perakine to the alcohol raucaffrinoline. nih.govnih.gov PR is the founding member of the novel aldo-keto reductase (AKR) subfamily AKR13D. nih.govnih.govresearchgate.net The crystal structure of PR reveals an unusual α8/β6 barrel fold and undergoes conformational changes upon NADPH binding, creating space for substrate binding. nih.govnih.gov PR shows broad substrate acceptance, converting various compounds with reducible carbonyl functions, including certain monoterpenoid indole alkaloids. nih.govresearchgate.net

Esterases (e.g., Acetylajmalan Esterase)

Esterases play a role in deacetylation steps within the pathway.

Acetylajmalan Esterase (AAE): AAE is essential in the late stage of ajmaline biosynthesis, catalyzing the hydrolysis of 17-O-acetylated ajmalan alkaloids, such as 17-O-acetylnorajmaline, to yield the corresponding deacetylated compounds, like norajmaline. nih.govresearchgate.netresearchgate.netnih.govrhea-db.orgnih.gov This enzyme exhibits high substrate selectivity, specifically acting on acetylated ajmaline derivatives with the naturally occurring 2β(R)-configuration. nih.gov AAE is a member of the GDSL lipase (B570770) superfamily. researchgate.net

Cytochrome P450 Enzymes (e.g., Vinorine Hydroxylase, Sarpagan Bridge Enzymes)

Cytochrome P450 (CYP) enzymes are involved in various oxidative steps and rearrangements in MIA biosynthesis. nih.gov

Vinorine Hydroxylase (VH): VH is a cytochrome P450 enzyme (CYP82S18) that hydroxylates vinorine at the C21 position to form vomilenine. nih.govd-nb.infonih.govnih.govexpasy.org This is a key step in the conversion of vinorine to ajmaline. nih.govd-nb.info Interestingly, VH also exhibits a dual catalytic activity, catalyzing the non-oxidative isomerization of vomilenine to perakine, thereby controlling a metabolic branch point. researchgate.netnih.govnih.govnih.govscilit.com

Sarpagan Bridge Enzymes (SBE): P450-dependent sarpagan bridge enzymes are involved earlier in the pathway, oxidizing strictosidine to form polyneuridine aldehyde, a sarpagan-type alkaloid that serves as an entry point into the ajmalan-type alkaloids. wikipedia.org

Branching Pathways and Side-Route Alkaloid Biogenesis (e.g., Perakine Isomerization)

The ajmaline biosynthetic pathway is not strictly linear and includes branching points leading to the formation of other alkaloids. A notable branching point occurs at the intermediate vomilenine. While vomilenine is a direct precursor to ajmaline via reduction steps, it can also undergo isomerization to form perakine. researchgate.netnih.govnih.govnih.gov This isomerization is catalyzed by vinorine hydroxylase, the same enzyme that forms vomilenine from vinorine. researchgate.netnih.govnih.govnih.gov The formation of perakine opens a side route in the metabolic network, leading to the biosynthesis of alkaloids with different structural scaffolds, such as raucaffrinoline and dihydroperaksines. researchgate.netnih.gov Perakine reductase is involved in the conversion of perakine within this side branch. nih.govnih.govresearchgate.netresearchgate.net This dual catalytic activity of vinorine hydroxylase and the presence of enzymes like perakine reductase highlight the complexity and interconnectedness of the alkaloid biosynthetic network in plants like Rauvolfia serpentina. nih.govnih.gov

Molecular Regulation of Ajmaline Biosynthesis in Plants

The biosynthesis of secondary metabolites like ajmaline in plants is a tightly regulated process, influenced by various factors including developmental stage, environmental conditions, and signaling molecules.

Transcriptional and Translational Control of Pathway Enzymes

Regulation of ajmaline biosynthesis occurs primarily at the transcriptional level, controlling the expression of the genes encoding the biosynthetic enzymes. Studies have focused on identifying transcription factors and regulatory elements that govern the expression of key pathway genes, such as STR and SGD. For instance, overexpression of certain transcription factors has been shown to significantly increase the accumulation of related alkaloids like ajmalicine.

Research has also aimed at understanding the promoters and enhancers associated with ajmaline biosynthetic genes to elucidate the molecular mechanisms of their regulation. While significant progress has been made in identifying and characterizing many of the enzymes in the pathway, the detailed transcriptional and translational control mechanisms for all enzymes leading specifically to ajmaline are still areas of ongoing research.

Spatial and Temporal Dynamics of Alkaloid Production

Alkaloid production in plants often exhibits spatial and temporal specificity. In Rauvolfia serpentina, ajmaline is predominantly found in the roots. The enzymes involved in the later steps of the ajmaline pathway, such as vomilenine reductase and 1,2-dihydrovomilenine 19,20-reductase, have shown high expression levels in young roots, suggesting that this tissue is a primary site of ajmaline synthesis.

The expression profiles of genes encoding ajmaline biosynthetic enzymes are often correlated with the accumulation patterns of the alkaloid in different plant tissues and at different developmental stages. This spatial and temporal regulation ensures that the plant produces these specialized metabolites in the appropriate locations and quantities, potentially in response to environmental cues or developmental needs. The dual catalytic activity of enzymes like vinorine hydroxylase, which is involved in the ajmaline pathway, can also contribute to the regulation and bifurcation of metabolic flux towards different alkaloid branches in a spatially localized manner.

Synthetic Biology and Metabolic Engineering for Enhanced Ajmaline Production

Due to the complex nature of plant-derived natural product biosynthesis and the often low yields obtained from natural sources, synthetic biology and metabolic engineering approaches are being explored to enable sustainable and efficient production of ajmaline.

Heterologous Biosynthesis in Recombinant Microbial Systems (e.g., Saccharomyces cerevisiae)

Reconstructing complex plant metabolic pathways in heterologous hosts like Saccharomyces cerevisiae (Baker's yeast) has emerged as a promising strategy for producing valuable natural products, including MIAs. Significant efforts have been directed towards engineering yeast strains to produce strictosidine, the common precursor for MIAs, by introducing the necessary plant genes.

More recently, researchers have successfully engineered Saccharomyces cerevisiae for the de novo biosynthesis of ajmaline. This involves reconstituting the entire ajmaline biosynthetic pathway, which can require the introduction of a significant number of heterologous genes encoding the plant enzymes. Studies have demonstrated the successful production of ajmaline in engineered yeast strains, showcasing the potential of microbial cell factories for ajmaline production.

Pathway Reconstruction and Optimization Strategies

Reconstructing complex biosynthetic pathways in heterologous hosts presents several challenges, including ensuring functional expression of all introduced enzymes, optimizing metabolic flux towards the desired product, and minimizing the production of unwanted byproducts. Various metabolic engineering strategies are employed to address these challenges.

Pathway reconstruction involves identifying and cloning the genes encoding all the enzymes in the ajmaline biosynthetic route and expressing them in the chosen host organism. Optimization strategies include tuning gene expression levels, using strong and constitutive or inducible promoters, optimizing codon usage for the host, and targeting enzymes to specific cellular compartments.

Modular pathway engineering, where the biosynthetic route is divided into smaller functional modules, can facilitate reconstruction and optimization. Strategies such as increasing the copy numbers of rate-limiting enzyme genes, enhancing the supply of precursors and co-factors, and optimizing culture conditions are also utilized to improve ajmaline titers in engineered microbial systems. The use of stable integration sites in the host genome is preferred for greater stability during large-scale cultivation compared to using plasmids.

Research findings in this area include the successful reconstitution and optimization of the ajmaline biosynthetic pathway modules in yeast, leading to detectable levels of ajmaline production. These studies often involve combinatorial integration of genes from different modules and evaluation of ajmaline titers in various engineered strains.

Table 1: Key Enzymes in Ajmaline Biosynthesis

EnzymeAbbreviationProposed Function in Ajmaline Pathway
Strictosidine SynthaseSTRCatalyzes the condensation of tryptamine and secologanin to form strictosidine.
Strictosidine β-GlucosidaseSGDHydrolyzes strictosidine to the unstable aglycone.
Geissoschizine SynthaseGSInvolved in the conversion of strictosidine aglycone to 19E-geissoschizine.
Sarpagan Bridge EnzymeSBEInvolved in forming the sarpagan skeleton.
Polyneuridine Aldehyde EsterasePNAEInvolved in the conversion of polyneuridine aldehyde.
Vinorine SynthaseVSCatalyzes the formation of vinorine.
Vinorine HydroxylaseVHHydroxylates vinorine to form vomilenine and also catalyzes isomerization of vomilenine to perakine.
Vomilenine 1,2(R)-ReductaseVRReduces vomilenine to 1,2-dihydrovomilenine.
1,2-Dihydrovomilenine 19,20(S)-ReductaseDHVRReduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.
17-O-Acetylnorajmaline Acetyl EsteraseAAEDeacetylates 17-O-acetylnorajmaline to norajmaline.
Norajmaline N-MethyltransferaseNNMTMethylates norajmaline to ajmaline.

Table 2: Ajmaline Production in Engineered Saccharomyces cerevisiae Strains

Engineered StrainKey Modifications / Genes IntegratedAjmaline Titer (Example Data)Reference
AJ6Complete ajmaline biosynthetic pathway integratedDetectable production
AJ4BVOM module genes integratedProduction from vomilenine
AJ5HVOM and AJM module genes integratedProduction from vomilenine
VariousStrains with complete pathway and extra copies of pathway genes integrated combinatoriallyVaried titers
Specific strainIntegration of 29 expression cassettes for ajmalicine (related MIA) de novo biosynthesis61.4 mg L⁻¹ (Ajmalicine)

Note: Ajmaline titers can vary significantly depending on the specific strain, culture conditions, and optimization strategies employed.

Table 3: Compound Names and PubChem CIDs

Compound NamePubChem CID
Ajmaline20367, 174236, 6100671
Strictosidine161336
19E-Geissoschizine10948159, 441071
VomilenineNot explicitly found in search results with CID
1,2-DihydrovomilenineNot explicitly found in search results with CID
17-O-AcetylnorajmalineNot explicitly found in search results with CID
NorajmalineNot explicitly found in search results with CID
Tryptamine6186
Secologanin122748
Ajmalicine251561, 441975, 20056669
VinorineNot explicitly found in search results with CID
Vincamajine46229135, 161244
Catharanthine5458190

Ajmaline is a monoterpenoid indole alkaloid (MIA) primarily isolated from the roots of Rauvolfia serpentina, also known as Indian Snakeroot. It is also found in other Rauvolfia species and plants like Catharanthus roseus. Ajmaline is a complex natural product, and its biosynthesis in plants involves a multi-step enzymatic pathway.

Ajmaline is a member of the large and diverse group of monoterpenoid indole alkaloids, which are derived from the amino acid tryptophan and a monoterpenoid secologanin. The biosynthesis of ajmaline in Rauvolfia serpentina is a well-studied example of a complex plant metabolic pathway.

The pathway begins with the condensation of tryptamine, derived from tryptophan, and secologanin, a monoterpene iridoid. This crucial step is catalyzed by the enzyme strictosidine synthase (STR), forming strictosidine, the universal precursor for all MIAs. Strictosidine then undergoes a series of enzymatic transformations, including deglucosylation by strictosidine β-glucosidase (SGD), rearrangements, reductions, and methylations, to ultimately yield ajmaline.

Key intermediates in the ajmaline biosynthetic pathway include strictosidine, strictosidine aglycone, 19E-geissoschizine, vinorine, vomilenine, 1,2-dihydrovomilenine, and 17-O-acetylnorajmaline. The complete pathway involves approximately 20 enzymatic steps. Recent research has identified and characterized several key enzymes involved in the later stages of ajmaline biosynthesis, including specific reductases (vomilenine 1,2(R)-reductase and 1,2-dihydrovomilenine 19,20(S)-reductase) and esterases (17-O-acetylnorajmaline acetyl esterase) that complete the pathway from vomilenine to ajmaline.

Molecular Regulation of Ajmaline Biosynthesis in Plants

The biosynthesis of secondary metabolites like ajmaline in plants is a tightly regulated process, influenced by various factors including developmental stage, environmental conditions, and signaling molecules.

Transcriptional and Translational Control of Pathway Enzymes

Regulation of ajmaline biosynthesis occurs primarily at the transcriptional level, controlling the expression of the genes encoding the biosynthetic enzymes. Studies have focused on identifying transcription factors and regulatory elements that govern the expression of key pathway genes, such as STR and SGD. For instance, overexpression of certain transcription factors has been shown to significantly increase the accumulation of related alkaloids like ajmalicine.

Research has also aimed at understanding the promoters and enhancers associated with ajmaline biosynthetic genes to elucidate the molecular mechanisms of their regulation. While significant progress has been made in identifying and characterizing many of the enzymes in the pathway, the detailed transcriptional and translational control mechanisms for all enzymes leading specifically to ajmaline are still areas of ongoing research.

Spatial and Temporal Dynamics of Alkaloid Production

Alkaloid production in plants often exhibits spatial and temporal specificity. In Rauvolfia serpentina, ajmaline is predominantly found in the roots. The enzymes involved in the later steps of the ajmaline pathway, such as vomilenine reductase and 1,2-dihydrovomilenine 19,20-reductase, have shown high expression levels in young roots, suggesting that this tissue is a primary site of ajmaline synthesis.

The expression profiles of genes encoding ajmaline biosynthetic enzymes are often correlated with the accumulation patterns of the alkaloid in different plant tissues and at different developmental stages. This spatial and temporal regulation ensures that the plant produces these specialized metabolites in the appropriate locations and quantities, potentially in response to environmental cues or developmental needs. The dual catalytic activity of enzymes like vinorine hydroxylase, which is involved in the ajmaline pathway, can also contribute to the regulation and bifurcation of metabolic flux towards different alkaloid branches in a spatially localized manner.

Synthetic Biology and Metabolic Engineering for Enhanced Ajmaline Production

Due to the complex nature of plant-derived natural product biosynthesis and the often low yields obtained from natural sources, synthetic biology and metabolic engineering approaches are being explored to enable sustainable and efficient production of ajmaline.

Heterologous Biosynthesis in Recombinant Microbial Systems (e.g., Saccharomyces cerevisiae)

Reconstructing complex plant metabolic pathways in heterologous hosts like Saccharomyces cerevisiae (Baker's yeast) has emerged as a promising strategy for producing valuable natural products, including MIAs. Significant efforts have been directed towards engineering yeast strains to produce strictosidine, the common precursor for MIAs, by introducing the necessary plant genes.

More recently, researchers have successfully engineered Saccharomyces cerevisiae for the de novo biosynthesis of ajmaline. This involves reconstituting the entire ajmaline biosynthetic pathway, which can require the introduction of a significant number of heterologous genes encoding the plant enzymes. Studies have demonstrated the successful production of ajmaline in engineered yeast strains, showcasing the potential of microbial cell factories for ajmaline production.

Pathway Reconstruction and Optimization Strategies

Reconstructing complex biosynthetic pathways in heterologous hosts presents several challenges, including ensuring functional expression of all introduced enzymes, optimizing metabolic flux towards the desired product, and minimizing the production of unwanted byproducts. Various metabolic engineering strategies are employed to address these challenges.

Pathway reconstruction involves identifying and cloning the genes encoding all the enzymes in the ajmaline biosynthetic route and expressing them in the chosen host organism. Optimization strategies include tuning gene expression levels, using strong and constitutive or inducible promoters, optimizing codon usage for the host, and targeting enzymes to specific cellular compartments.

Modular pathway engineering, where the biosynthetic route is divided into smaller functional modules, can facilitate reconstruction and optimization. Strategies such as increasing the copy numbers of rate-limiting enzyme genes, enhancing the supply of precursors and co-factors, and optimizing culture conditions are also utilized to improve ajmaline titers in engineered microbial systems. The use of stable integration sites in the host genome is preferred for greater stability during large-scale cultivation compared to using plasmids.

Research findings in this area include the successful reconstitution and optimization of the ajmaline biosynthetic pathway modules in yeast, leading to detectable levels of ajmaline production. These studies often involve combinatorial integration of genes from different modules and evaluation of ajmaline titers in various engineered strains. For instance, the construction of a de novo ajmalicine (a related MIA) biosynthetic pathway in yeast involved the integration of 29 expression cassettes and achieved a titer of 61.4 mg L⁻¹ in shake flasks.

Table 1: Key Enzymes in Ajmaline Biosynthesis

EnzymeAbbreviationProposed Function in Ajmaline Pathway
Strictosidine SynthaseSTRCatalyzes the condensation of tryptamine and secologanin to form strictosidine.
Strictosidine β-GlucosidaseSGDHydrolyzes strictosidine to the unstable aglycone.
Geissoschizine SynthaseGSInvolved in the conversion of strictosidine aglycone to 19E-geissoschizine.
Sarpagan Bridge EnzymeSBEInvolved in forming the sarpagan skeleton.
Polyneuridine Aldehyde EsterasePNAEInvolved in the conversion of polyneuridine aldehyde.
Vinorine SynthaseVSCatalyzes the formation of vinorine.
Vinorine HydroxylaseVHHydroxylates vinorine to form vomilenine and also catalyzes isomerization of vomilenine to perakine.
Vomilenine 1,2(R)-ReductaseVRReduces vomilenine to 1,2-dihydrovomilenine.
1,2-Dihydrovomilenine 19,20(S)-ReductaseDHVRReduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.
17-O-Acetylnorajmaline Acetyl EsteraseAAEDeacetylates 17-O-acetylnorajmaline to norajmaline.
Norajmaline N-MethyltransferaseNNMTMethylates norajmaline to ajmaline.

Table 2: Ajmaline Production in Engineered Saccharomyces cerevisiae Strains

Engineered StrainKey Modifications / Genes IntegratedAjmaline Titer (Example Data)Reference
AJ6Complete ajmaline biosynthetic pathway integratedDetectable production
AJ4BVOM module genes integratedProduction from vomilenine
AJ5HVOM and AJM module genes integratedProduction from vomilenine
VariousStrains with complete pathway and extra copies of pathway genes integrated combinatoriallyVaried titers
Specific strainIntegration of 29 expression cassettes for ajmalicine (related MIA) de novo biosynthesis61.4 mg L⁻¹ (Ajmalicine)

Note: Ajmaline titers can vary significantly depending on the specific strain, culture conditions, and optimization strategies employed.

Molecular and Cellular Mechanisms of Ajmaline Action in Experimental Models

Interactions with Cardiac Ion Channels

The principal mechanism of ajmaline's action is the blockade of the voltage-gated sodium channel NaV1.5, which is encoded by the SCN5A gene. nih.govfrontiersin.org These channels are responsible for the rapid influx of sodium ions (INa) that constitutes Phase 0, the rapid upstroke, of the cardiac action potential. patsnap.comnih.gov By inhibiting these channels, ajmaline decreases the sodium influx during depolarization. patsnap.com This action directly leads to a reduction in the maximum rate of rise of the action potential upstroke (Vmax). patsnap.comnih.gov

Experimental studies in rat ventricular myocytes have quantified this inhibitory effect. The half-maximal inhibitory concentration (IC50) for the fast sodium current (INa) was found to be dependent on the holding potential, with an IC50 of 27.8 µmol/L at a holding potential of -75 mV and 47.2 µmol/L at -120 mV. nih.gov This state-dependent binding is a characteristic feature of many sodium channel blockers, indicating a preferential interaction with certain states of the channel (e.g., open or inactivated states). frontiersin.org This blockade of NaV1.5 is the primary reason for the observed slowing of impulse conduction within the heart. nih.gov

Ajmaline's electrophysiological profile is not limited to sodium channels; it also significantly interacts with several types of potassium channels that are crucial for cardiac repolarization. patsnap.comnih.gov

hERG Channels: Ajmaline is an inhibitor of the human ether-à-go-go-related gene (hERG) potassium channels, which conduct the rapid component of the delayed rectifier potassium current (IKr). nih.govresearchgate.net This current is vital for Phase 3 repolarization of the action potential. In human embryonic kidney (HEK) cells expressing hERG channels, ajmaline demonstrated potent blockade with an IC50 value of 1.0 µmol/L. The block is state-dependent, occurring when the channels are in the open state, and it exhibits positive frequency dependence, meaning the block becomes more pronounced at higher heart rates. nih.gov

Kv1.5 Channels: These channels are responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a role in atrial repolarization. Ajmaline acts as an open channel inhibitor of Kv1.5 channels. Studies using a mammalian cell line reported an IC50 of 1.70 µM for Kv1.5 inhibition. researchgate.net

Kv4.3 Channels: Ajmaline also blocks Kv4.3 channels, which underlie the transient outward potassium current (Ito). nih.govresearchgate.net This current contributes to the early "notch" (Phase 1) of the ventricular action potential. Similar to its effect on Kv1.5, ajmaline acts as an open channel inhibitor of Kv4.3. researchgate.net The IC50 for Kv4.3 inhibition was determined to be 2.66 µM in a mammalian cell line. researchgate.net In rat ventricular myocytes, the IC50 for Ito inhibition was found to be 25.9 µmol/L. nih.gov

The table below summarizes the inhibitory concentrations of Ajmaline on various cardiac ion channels as determined in experimental models.

Channel/CurrentExperimental ModelIC50 ValueReference
INa (NaV1.5)Rat Ventricular Myocytes (-75mV)27.8 µmol/L nih.gov
INa (NaV1.5)Rat Ventricular Myocytes (-120mV)47.2 µmol/L nih.gov
hERG (IKr)HEK Cells1.0 µmol/L nih.gov
Kv1.5 (IKur)Mammalian Cell Line1.70 µM researchgate.net
Kv4.3 (Ito)Mammalian Cell Line2.66 µM researchgate.net
ItoRat Ventricular Myocytes25.9 µmol/L nih.gov
ICa-LRat Ventricular Myocytes70.8 µmol/L nih.gov

In addition to its effects on sodium and potassium channels, ajmaline also modulates cardiac calcium currents. nih.gov Specifically, it has been shown to suppress the L-type calcium current (ICa-L) in a concentration-dependent manner. nih.gov This current is responsible for the plateau phase (Phase 2) of the cardiac action potential and is critical for excitation-contraction coupling. In studies on isolated guinea pig ventricular cardiomyocytes, ajmaline was observed to inhibit ICa. nih.gov A study in rat ventricular myocytes further quantified this effect, reporting an IC50 value of 70.8 µmol/L for the inhibition of ICa-L. nih.gov

Electrophysiological Effects in Cardiac Cells and Tissues

The interactions of ajmaline with multiple ion channels translate into distinct and measurable effects on the electrophysiological properties of cardiac cells and tissues.

The effect of ajmaline on action potential duration (APD) is more complex and reflects its mixed-channel blocking properties. In atrial and ventricular muscle, ajmaline generally increases the APD, particularly at 50% and 90% of repolarization (APD50 and APD90). patsnap.comnih.gov This prolongation is primarily attributed to the inhibition of repolarizing potassium currents, such as Ito. nih.gov However, in isolated Purkinje fibers, ajmaline has been observed to produce a significant shortening of the action potential plateau. nih.govnih.gov

Consistent with its classification as a Class Ia agent, ajmaline increases the effective refractory period (ERP) in cardiac tissues. patsnap.comnih.gov This prolongation of the refractory period, during which the cell cannot be re-excited, contributes to its antiarrhythmic efficacy by suppressing premature beats and preventing the initiation of re-entrant circuits. patsnap.com

Perhaps the most pronounced electrophysiological effect of ajmaline at the tissue level is a marked depression of conduction velocity. nih.govnih.gov This effect is a direct result of the potent blockade of sodium channels, which slows the propagation of the electrical impulse from cell to cell. patsnap.comnih.gov This slowing of conduction is evident in various cardiac tissues, including the atria, AV node, and the His-Purkinje system. nih.govnih.gov

The table below summarizes the key electrophysiological effects of Ajmaline in experimental cardiac models.

ParameterEffectUnderlying MechanismReference
Action Potential Upstroke Velocity (Vmax)DecreaseNaV1.5 channel blockade nih.govnih.gov
Action Potential AmplitudeDecreaseNaV1.5 channel blockade nih.govnih.gov
Action Potential Duration (Ventricular Muscle)IncreaseInhibition of K+ currents (e.g., Ito) patsnap.comnih.gov
Action Potential Duration (Purkinje Fibers)DecreaseNot fully elucidated nih.govnih.gov
Effective Refractory Period (ERP)IncreaseNaV1.5 channel blockade and APD prolongation patsnap.comnih.gov
Conduction VelocityDecreaseNaV1.5 channel blockade nih.govnih.gov

Frequency-Dependent Channel Blockade

The interaction of Ajmaline with cardiac ion channels exhibits a notable dependency on the conformational state of the channel, which is often influenced by the frequency of stimulation. This characteristic, known as frequency-dependent or use-dependent blockade, is particularly evident in its effect on specific potassium channels.

In experimental models using human embryonic kidney (HEK) cells, Ajmaline demonstrates a pronounced inhibitory effect on the human ether-a-go-go-related gene (hERG) potassium channels. nih.gov This inhibition is state-dependent, occurring when the channels are in the open conformation but not when they are closed. nih.gov Research indicates that the inhibitory effect on hERG channels is significantly stronger at higher stimulation frequencies. nih.gov This suggests that repeated channel activation enhances the blocking action of Ajmaline. The binding site for this interaction is likely located within the channel pore cavity, involving aromatic residues Tyr-652 and Phe-656. nih.gov

Conversely, the blocking effect of Ajmaline on other channels does not show this frequency dependence. In studies on rat right ventricular myocytes, Ajmaline's blockade of the transient outward potassium current (Ito), which is carried by channels such as KV4.3, was found to be dependent on the concentration of the compound but not on the frequency of use. nih.gov This indicates that while Ajmaline is an open channel blocker for Ito, the rate of channel opening and closing does not potentiate its inhibitory effect. nih.gov

Summary of Ajmaline's Frequency-Dependent Effects on Ion Channels
Ion Channel/CurrentExperimental ModelFrequency DependenceKey Findings
hERG (KV11.1)Human Embryonic Kidney (HEK) CellsYes (Stronger block at higher frequencies)Ajmaline acts as an open-channel blocker; effect is enhanced with increased stimulation. nih.gov
Transient Outward K+ Current (Ito)Rat Ventricular MyocytesNoBlockade is dependent on concentration but not on frequency or use. nih.gov

Broader Cellular and Subcellular Targets and Signaling Pathways

While primarily characterized as a sodium channel blocker, the pharmacological profile of Ajmaline extends to other cellular and subcellular targets, indicating a broader mechanism of action than solely its effect on sarcolemmal ion channels. nih.govresearchgate.net

Mitochondrial Pathway Interactions

Experimental evidence points to a direct interaction between Ajmaline and mitochondria, specifically involving ion transport across the inner mitochondrial membrane. nih.govresearchgate.net In studies using isolated rat liver mitochondria, Ajmaline has been shown to inhibit the outflow of potassium (K+) ions. researchgate.net This effect was observed to be concentration-dependent. researchgate.net The regulation of ion flux, particularly potassium, across the inner mitochondrial membrane is crucial for maintaining mitochondrial volume, membrane potential, and respiratory function. By modulating mitochondrial K+ transport, Ajmaline may influence critical cellular processes such as ATP production and the generation of reactive oxygen species (ROS). nih.gov

Metabolic Pathway Influence

Scientific literature broadly notes that Ajmaline's range of effects includes an influence on metabolic pathways. nih.govresearchgate.net However, detailed experimental studies elucidating the specific molecular mechanisms—such as direct effects on glycolysis, the Krebs cycle, or beta-oxidation—are not extensively detailed in the reviewed sources. The observed interaction with mitochondrial ion channels suggests a potential indirect influence on cellular respiration and energy metabolism, as mitochondrial function is central to these processes. nih.gov

Synthetic Chemistry and Structure Activity Relationship Sar of Ajmaline and Its Analogues

Total Synthesis Approaches for Ajmaline

The total synthesis of ajmaline presents a considerable challenge due to its complex pentacyclic framework and the presence of multiple chiral centers. Several synthetic routes have been explored over the years. Early approaches, such as the sixteen-step synthesis reported by Masamune et al. in 1967, provided crucial insights into the chemistry required for constructing the ajmaline skeleton, although this route was not enantiospecific and yields were not always reported. acs.orgacs.org Mashimo and Sato later achieved a formal total synthesis by converting tryptophan into an intermediate used in Masamune's synthesis. acs.orgrsc.org

More recent strategies have focused on developing general and efficient methods for accessing the core structure of ajmaline and related sarpagine (B1680780) alkaloids. One such approach involves the synthesis of a tetracyclic ketone intermediate, which serves as a template for further functionalization. Key transformations employed in these routes include palladium-mediated enolate cross-coupling, regiospecific hydroboration, and the Tollens reaction. researchgate.net

A unified synthetic strategy has been developed for the enantioselective synthesis of both sarpagine and ajmaline-type alkaloids. This strategy utilizes a [5+2]-dipolar cycloaddition as a key step to construct a tricyclic intermediate. uni-konstanz.de Further chemical transformations lead to an enol ether, from which the synthetic pathways to sarpagine and ajmaline alkaloids diverge, depending on the stereochemical configuration at the C-16 carbon atom. uni-konstanz.de

Another general approach for the synthesis of ajmaline/sarpagine indole (B1671886) alkaloids is the oxyanion-Cope strategy. acs.org This enantiospecific route starts from D-(+)-tryptophan and utilizes an asymmetric Pictet-Spengler reaction and a stereocontrolled oxyanion-Cope rearrangement as key steps. acs.org This method has been successfully applied to the synthesis of (+)-ajmaline. acs.orgacs.org

Efforts have also been directed towards the total synthesis of unnatural enantiomers of ajmaline-type alkaloids, employing strategies like the Pictet-Spengler reaction/Dieckmann cyclization process. uwm.edu This allows for the synthesis of both natural and unnatural enantiomers from either D or L-tryptophan. uwm.edu

Rational Design and Chemical Synthesis of Ajmaline Derivatives

The rational design and synthesis of ajmaline derivatives are crucial for exploring their pharmacological potential and improving their properties. Modifications to the ajmaline skeleton can lead to analogues with varying potencies and selectivities for different cardiac ion channels. ontosight.ai

Modification Strategies for Structural Diversification

Various modification strategies are employed to create structural diversity in ajmaline analogues. These typically involve multi-step organic chemistry reactions such as alkylation, bromination, and the introduction of hydroxyl groups. ontosight.ai For instance, a semisynthetic propyl derivative called prajmaline (B610187) (Neo-gilurythmal) was developed through chemical modification of ajmaline, resulting in improved bioavailability and absorption. jodrugs.comwikipedia.org

Diversified substitution patterns can be achieved through unified synthetic strategies that allow access to a library of natural and non-natural congeners. uni-konstanz.deuni-konstanz.de For example, a strategy involving a Mannich-type cyclization to construct a key indole-fused azabicyclo[3.3.1]nonane intermediate has been reported for the collective synthesis of sarpagine-ajmaline-koumine type alkaloids with varied substitution patterns. nih.gov

Enantioselective Synthesis of Ajmaline-Type Alkaloids

Enantioselective synthesis is critical for producing chirally pure ajmaline-type alkaloids, as stereochemistry significantly impacts biological activity. mdpi.com Asymmetric synthetic strategies, such as those employing the asymmetric Pictet-Spengler reaction, have been developed for the enantiospecific total synthesis of (+)-ajmaline and related alkaloids. acs.orgacs.orgacs.org

Unified synthetic strategies have also enabled the enantioselective synthesis of a library of sarpagine and ajmaline-type alkaloids, starting from chiral precursors and utilizing key enantioselective transformations like the [5+2]-dipolar cycloaddition. uni-konstanz.de The control of stereochemistry at specific centers, such as C-16, is crucial for accessing different alkaloid families within this class. uni-konstanz.de

Structure-Activity Relationship Studies of Ajmaline Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications to the ajmaline core influence its biological activity, particularly its interaction with ion channels.

Elucidation of Pharmacophoric Features for Ion Channel Modulation

Ajmaline is known to modulate the activity of various cardiac ion channels, primarily acting as a sodium channel blocker. bhrs.comleicestershospitals.nhs.ukpatsnap.com However, it also affects potassium and calcium channels. patsnap.comnih.govfrontiersin.org SAR studies aim to identify the specific structural features (pharmacophores) of ajmaline and its analogues that are responsible for these interactions.

Ajmaline's interaction with sodium channels is a key aspect of its antiarrhythmic activity. patsnap.com It blocks the influx of sodium ions during the depolarization phase of the cardiac action potential, slowing conduction velocity. patsnap.com Studies suggest that ajmaline has multiple binding sites on voltage-gated Na+, K+, and Ca2+ channels. frontiersin.org Its action on voltage-gated K+ channels has also been investigated, with evidence suggesting differential effects on different subtypes. nih.govresearchgate.net

Specific modifications to the ajmaline structure can alter its affinity and selectivity for different ion channels. For example, the presence of substituents at both N-1 and C-17 positions in ajmaline-type alkaloids has been suggested to be important for vasorelaxant activity, potentially mediated through inhibition of calcium influx through voltage-dependent and receptor-operated calcium channels. nih.govresearchgate.net

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a crucial role in the biological activity of many chiral compounds, including ajmaline and its analogues. mdpi.com The specific three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological targets, such as ion channels.

SAR for Antiproliferative Activities in Cancer Cell Lines

Research into the antiproliferative activities of Ajmaline and its analogues in cancer cell lines has revealed insights into the structural features that influence their cytotoxic potential. While comprehensive, detailed structure-activity relationship studies focusing exclusively on a wide range of synthetic Ajmaline analogues for antiproliferative effects are not extensively documented in the immediate literature surveyed, studies on related monoterpenoid indole alkaloids, particularly those of the sarpagine and macroline (B1247295) types, which are structurally related to Ajmaline, provide valuable correlative information.

Macroline-sarpagine bisindole alkaloids isolated from sources like Alstonia penangiana have demonstrated in vitro growth inhibitory activity against a broad spectrum of human cancer cell lines, including KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 cells. researchgate.net The reported IC50 values for these alkaloids ranged from 0.02 to 9.0 μM, indicating significant potency for some derivatives. researchgate.net Similarly, other bisindole alkaloids containing macroline or sarpagine units have shown pronounced growth inhibitory activity against various human cancer cell lines, with IC50 values typically falling within the 0.3–8.3 μM range. researchgate.net These findings suggest that the core macroline-sarpagine scaffold, present in alkaloids structurally related to Ajmaline, contributes to antiproliferative effects.

Further studies on sarpagine-ajmaline-koumine type alkaloids have also explored their anticancer potential. Natural products such as vellosimine (B128456) and Na-methyl vellosimine have exhibited modest anticancer activity. researchgate.netnih.gov Structural optimization efforts based on these lead molecules have led to the identification of analogues with significantly improved anticancer activities. researchgate.netnih.gov For instance, one analogue, identified as 15ai, demonstrated a tenfold enhancement in anticancer activity compared to the parent compounds. researchgate.netnih.gov Mechanistic investigations suggest that this analogue exerts its antiproliferative effects by inducing ferroptosis, a form of regulated cell death. researchgate.netnih.gov This highlights the importance of specific structural modifications in enhancing the cytotoxic potency and influencing the mechanism of action within this class of alkaloids.

The structural complexity of Ajmaline and its related alkaloids, characterized by polycyclic and cage-like structures, presents both challenges and opportunities for synthetic modification and SAR exploration. researchgate.net While direct, detailed SAR data specifically for modifications of the Ajmaline scaffold focused solely on antiproliferative activity in cancer cell lines is less prevalent in the provided context compared to related indole alkaloid classes, the observed activities of sarpagine and macroline derivatives underscore the potential of this structural family as a source of antiproliferative agents. Future research could focus on targeted synthesis and evaluation of Ajmaline analogues with specific structural alterations to fully elucidate the SAR for antiproliferative activity against various cancer cell types.

Based on the available information, a summary of some compounds and their reported antiproliferative activities in cancer cell lines is presented in the table below:

Compound Class / NameCancer Cell Lines TestedReported Activity / IC50 RangeReference
Macroline-sarpagine alkaloidsKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.02-9.0 μM researchgate.net
Bisindole alkaloids (macroline or sarpagine unit)KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3–8.3 μM researchgate.net
VellosimineNot explicitly listed in detail for antiproliferative SARModest anticancer activity researchgate.netnih.gov
Na-methyl vellosimineNot explicitly listed in detail for antiproliferative SARModest anticancer activity researchgate.netnih.gov
Analogue 15ai (vellosimine derivative)Not explicitly listed in detail for antiproliferative SARTenfold improvement over parent researchgate.netnih.gov

Preclinical Research and Experimental Models for Ajmaline Studies

In Vitro Cell-Based Models

In vitro cell-based models are fundamental in ajmaline research, allowing for controlled studies at the cellular level. These models are crucial for understanding the direct effects of ajmaline on ion channels and cellular electrical activity.

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) for Electrophysiological Studies

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a significant model for studying cardiac electrophysiology and disease, including the effects of ajmaline. These cells offer a human-relevant system to investigate ajmaline's impact on action potentials and ion currents. Studies using hiPSC-CMs have shown that ajmaline can block both the fast sodium current (INa) and the rapidly activating delayed rectifier potassium current (IKr). nih.govresearchgate.netmmu.ac.uk This dual block affects both depolarization and repolarization phases of the action potential. nih.govresearchgate.net Multi-electrode array (MEA) analysis of hiPSC cardiac clusters treated with ajmaline has demonstrated a significant lengthening of the activation-recovery interval, consistent with IKr inhibition. nih.govresearchgate.netmmu.ac.uk Patch clamp experiments on single hiPSC-CMs have confirmed that ajmaline inhibits both INa and IKr. nih.govresearchgate.net While hiPSC-CMs recapitulate some aspects of cardiac electrophysiology, their immature phenotype compared to adult ventricular myocytes, characterized by a more positive resting membrane potential and spontaneous beating, presents a limitation in fully modeling adult cardiac conditions like BrS. mdpi.commdpi.com Despite this, hiPSC-CMs from BrS patients with certain genetic variants, such as in SCN10A, have shown enhanced effects of ajmaline on action potentials compared to control cells, aligning with the increased susceptibility of BrS patients to sodium channel blockers. nih.govresearchgate.net

Mammalian Ventricular Myocytes (e.g., Rat, Guinea Pig) for Ion Current Analysis

Isolated mammalian ventricular myocytes, such as those from rats and guinea pigs, are widely used to analyze the effects of ajmaline on specific ion currents using techniques like patch clamp. Studies in rat right ventricular myocytes have demonstrated that ajmaline inhibits multiple ionic currents in a concentration-dependent manner, including INa, L-type calcium current (ICa-L), transient outward potassium current (Ito), the current measured at the end of a 300 ms (B15284909) depolarizing pulse (IK,end), and ATP-sensitive potassium current [IK(ATP)]. nih.govpsu.edu The inhibition of INa leads to a decreased rate of rise and amplitude of the action potential, while Ito inhibition is associated with action potential prolongation. nih.gov In isolated guinea pig ventricular cardiomyocytes, ajmaline has been shown to suppress calcium currents (ICa) in a dose-dependent manner, inhibit inwardly rectifying potassium current (IK1), and decrease the delayed rectifier potassium current (IK). frontiersin.org

Detailed research findings from studies on rat ventricular myocytes provide quantitative data on the potency of ajmaline block for various ion channels.

Ion CurrentIC50 (µmol/l)Hill Coefficient (nH)Holding PotentialReference
INa (Fast)27.8 ± 1.141.27 ± 0.25-75 mV nih.gov
INa (Fast)47.2 ± 1.161.16 ± 0.21-120 mV nih.gov
ICa-L70.8 ± 0.090.99 ± 0.09 nih.gov
Ito25.9 ± 2.911.07 ± 0.15 nih.gov
IK(ATP)13.3 ± 1.11.16 ± 0.15 nih.govpsu.edu
IK,end61.0 ± 1.10.91 ± 0.08 nih.gov
IK1 (at 300 µmol/l)---135 to -75 mV nih.govpsu.edu

Note: For IK1, the inhibition was measured at a high concentration of 300 µmol/l, showing a 36% reduction. nih.govpsu.edu

Heterologous Expression Systems (e.g., HEK cells, Xenopus oocytes) for Ion Channel Characterization

Heterologous expression systems, such as Human Embryonic Kidney (HEK) cells and Xenopus oocytes, are essential tools for characterizing the biophysical properties of specific ion channels and their interactions with compounds like ajmaline. mdpi.commdpi.comahajournals.org These systems involve transfecting cells with plasmids containing the gene of interest, allowing for the study of a single type of ion channel in isolation. mdpi.commdpi.com In HEK cells, ajmaline has been shown to inhibit human ether-a-go-go related gene (HERG) potassium channels in an open-channel dependent manner. nih.gov Xenopus oocytes have been used to demonstrate that ajmaline potently blocks glibenclamide-sensitive K+ channels in a concentration-dependent manner. frontiersin.orgnih.gov While heterologous expression systems are valuable for detailed analysis of individual channels, they may not fully replicate the complex environment and presence of auxiliary subunits found in native cardiac cells, which can influence drug responses. mdpi.comahajournals.orgfrontiersin.org Studies comparing ajmaline's effect on INa in heterologous systems (like COS-7 cells expressing Nav1.5 or Nav1.5+β1) and hiPSC-CMs have shown similar responses for class Ia drugs like ajmaline, suggesting that the presence of the β1 subunit does not significantly alter ajmaline's affinity in these models. frontiersin.org

Ex Vivo Organ and Tissue Preparations

Ex vivo organ and tissue preparations allow for the study of ajmaline's effects in a more integrated tissue environment, preserving cellular architecture and interactions.

Cardiac Wedge Preparations for Transmural Electrophysiology

Cardiac wedge preparations, typically from canine or rabbit ventricles, are valuable ex vivo models for investigating the transmural electrophysiology of the heart and the effects of antiarrhythmic drugs like ajmaline. nih.govfrontiersin.orgahajournals.orgnih.govtandfonline.com This preparation involves perfusing a wedge of ventricular tissue through a coronary artery, allowing for simultaneous recording of transmembrane action potentials from different layers (epicardium, M cells, and endocardium) and a transmural electrocardiogram (ECG). ahajournals.orgtandfonline.com Studies using canine right ventricular wedge preparations have shown that ajmaline can unmask the characteristic ECG pattern of Brugada syndrome by amplifying the epicardial action potential notch, leading to a loss of the action potential dome in some areas. nih.govfrontiersin.orgnih.gov This heterogeneous loss of the epicardial dome creates transmural and epicardial dispersion of repolarization, which can create a substrate for reentrant arrhythmias. ahajournals.orgnih.govtandfonline.com Ajmaline has been shown to increase conduction delay and action potential duration in these preparations, with regional differences observed between the right ventricular outflow tract, right ventricular free wall, and left ventricular free wall. nih.gov The effect of ajmaline on ST elevation in the wedge preparation has been shown to depend on the amplitude of the epicardial action potential notch at baseline. nih.gov

Data from a study using canine RV wedge preparations illustrates the effects of ajmaline on conduction delay and activation recovery interval (a surrogate for action potential duration) in different ventricular regions. nih.gov

Ventricular RegionAjmaline-Induced Conduction Delay Increase (ms)Ajmaline-Induced ARI Prolongation (ms)
RVOT5.4 ± 2.869 ± 32
RV Free Wall2.0 ± 2.839 ± 29
LV Free Wall1.1 ± 1.621 ± 12

Note: ARI is Activation Recovery Interval.

In Vivo Animal Models for Mechanistic Investigations

Animal models play a vital role in investigating the in vivo effects of ajmaline on cardiac electrophysiology and the mechanisms underlying arrhythmias. Different mammalian species are employed based on their suitability for modeling specific cardiac conditions and the level of detail required for investigation.

Mammalian Models of Cardiac Arrhythmias (e.g., Dog, Mouse)

Mammalian models, such as dogs and mice, are frequently used to study cardiac arrhythmias and the effects of antiarrhythmic agents like ajmaline. Mouse models are widely utilized due to their ease of handling, relatively low cost, and genetic manipulability, allowing for the study of inherited channelopathies and cardiomyopathies researchgate.net. Despite significant differences in electrophysiological properties between mouse and human hearts, mouse models have been instrumental in studying human genetic diseases, identifying pathogenic mutations, characterizing disease pathophysiology, and testing therapeutic interventions researchgate.netnih.gov. For instance, mouse models have demonstrated the efficacy of certain antiarrhythmic drugs in specific conditions nih.gov.

Larger animal models, including dogs, offer electrophysiological properties and cardiac anatomy that more closely resemble those of humans ahajournals.orgfrontiersin.org. Canine models have historically been used to evaluate cardiac arrhythmias and remain an important platform, particularly for studies of acquired or drug-induced conditions frontiersin.org. Studies in canine right ventricular wedge preparations have provided insights into the transmural voltage gradients and action potential changes associated with conditions like Brugada syndrome, which can be unmasked by sodium-channel blockers such as ajmaline jacc.org.

Electrophysiological Recording and Analysis in Animal Models (e.g., Pseudo-ECG)

Studies using isolated mouse hearts have compared pseudo-ECG recordings with optical mapping of ventricular activation and repolarization patterns researchgate.netoup.com. These studies have shown that while the morphology of the pseudo-ECG is virtually identical to in vivo ECGs, the relationship between ventricular activation and QRS duration can be complex, especially when conduction is slowed researchgate.netoup.com. For example, after sodium channel blockade by ajmaline in isolated mouse hearts, total ventricular activation time increased significantly, while the QRS duration showed a smaller increase researchgate.netoup.com. This highlights the importance of detailed local activation and repolarization mapping for accurate interpretation of ECG changes in certain conditions or upon drug administration researchgate.net.

In canine models, simultaneous recordings of action potentials from epicardial and endocardial sites, along with a pseudo-ECG, have been used to investigate the electrophysiological basis of ECG patterns associated with channelopathies unmasked by sodium channel blockers jacc.org. These recordings can reveal abnormalities in repolarization, such as the accentuation of the action potential notch, which contribute to characteristic ECG findings jacc.org.

Computational and In Silico Modeling Approaches

Computational and in silico models provide powerful tools for simulating cardiac electrophysiology and predicting the interactions of compounds like ajmaline at a molecular level. These approaches complement experimental studies by allowing for the manipulation of specific parameters and the investigation of complex interactions that may be difficult to isolate experimentally.

Simulation of Cardiac Action Potentials and Ion Currents

Computational models of cardiac action potentials are used to simulate the electrical activity of cardiomyocytes and the impact of ion channel modulation. These models incorporate mathematical representations of the various ion currents that contribute to the action potential waveform. By altering the parameters representing the conductance or kinetics of specific ion channels, researchers can simulate the effects of drugs like ajmaline, which is known to block sodium channels and interfere with potassium channels wikipedia.org.

Studies have utilized realistic computer models of the heart, such as models based on rabbit or human ventricular geometries and cellular electrophysiology, to simulate the effects of ajmaline cinc.orgnih.gov. For instance, the effect of ajmaline has been reproduced in models by reducing the conductivity of sodium channels cinc.org. Such simulations have shown that reducing sodium channel conductivity can lead to an increase in QRS time and a decrease in conduction velocities, consistent with experimental observations cinc.org. Computational modeling has also been used to investigate the complex interplay between different ion currents and their effect on excitation and ST segment elevation, particularly in the context of Brugada syndrome and the effects of sodium channel blockers nih.govnih.gov. These models can help to understand how the balance between inward and outward currents influences the electrophysiological effects of ajmaline nih.gov.

Computational models can also simulate the action potentials of phenotypically diverse cardiomyocytes by randomizing conductance parameters to mimic natural variation in ion channel expression elifesciences.orgnih.gov. This allows for the assessment of drug effects on a population of cells and the identification of biomarkers for drug-induced arrhythmias elifesciences.orgnih.gov.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking and ligand-target interaction prediction are in silico techniques used to predict how a small molecule like ajmaline binds to a target protein, such as an ion channel. These methods utilize computational algorithms to simulate the binding process and estimate the binding affinity and the specific interactions between the ligand and the amino acid residues in the protein's binding site bio-conferences.orgpsu.edunih.govplos.org.

Molecular docking studies have been performed with ajmaline to investigate its potential interactions with various protein targets. For example, docking studies have explored the interaction of ajmaline with the Human Angiotensin Receptor, identifying specific hydrogen bonds and other interactions with amino acid residues bio-conferences.org. These studies can provide insights into the potential binding modes and affinities of ajmaline with different proteins, which is valuable in understanding its polypharmacology and predicting potential off-target effects.

These computational approaches are increasingly used in drug discovery to streamline the early-stage screening of potential drug candidates and predict bioactivity based on drug-target interactions nih.govplos.org. While molecular docking predicts the structure of the complex formed between molecules, experimental validation is necessary to ensure reliability and accuracy bio-conferences.org.

Data Tables

Based on the search results, a data table summarizing some of the observed effects of ajmaline in preclinical models can be presented:

Model SystemIntervention with AjmalineKey Electrophysiological Finding(s)Source
Isolated Mouse HeartsSodium channel blockadeIncreased total ventricular activation time; smaller increase in QRS duration researchgate.netoup.com
Canine RV Wedge PrepSodium channel blockade (unmasking Brugada phenotype)Accentuation of epicardial action potential notch; transmural voltage gradient; late potentials jacc.org
Realistic Computer ModelReduction of sodium channel conductivity (simulating effect)Increase in QRS time (up to 33%); Decrease in conduction velocities (20-40%) cinc.org
Computational ModelAjmaline-mediated sodium channel blockadeConduction block and excitatory failure associated with ST segment elevation in pseudo-ECG simulation nih.gov

Advanced Analytical Methodologies for Ajmaline Quantification and Detection in Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are extensively used for the separation and subsequent quantification of Ajmaline, particularly in complex matrices that may contain other alkaloids or interfering compounds.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and UV Detection

HPLC coupled with PDA or UV detection stands as a widely adopted and versatile technique for the analysis of Ajmaline. UV detection is effective because Ajmaline contains chromophores that absorb ultraviolet light nihs.go.jpdenovix.com. PDA detection enhances this by capturing the full UV-Vis spectrum of eluting peaks, enabling comprehensive peak purity analysis and confident identification based on spectral matching in addition to retention time researchgate.netmdpi.com.

Research has demonstrated the successful implementation of reversed-phase HPLC methods for the quantitative analysis of Ajmaline, often in conjunction with other alkaloids found in Rauwolfia species, such as reserpine (B192253) and ajmalicine (B1678821) researchgate.net. A validated reversed-phase HPLC method utilizing photodiode array detection has been developed for the simultaneous quantification of these key alkaloids in Rauwolfia serpentina roots researchgate.net. This method employed a C18 column and a gradient elution system with a mobile phase comprising phosphate (B84403) buffer and acetonitrile, with detection carried out at 254 nm researchgate.net.

Detailed research findings from a study on the quantitative determination of alkaloids in Rauwolfia serpentina using HPLC-PDA provided the following analytical performance characteristics for Ajmaline:

AnalyteDetection Wavelength (nm)Linearity Range (µg/mL)Correlation Coefficient (r)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Repeatability (%RSD)
Ajmaline2541-201.00061998.272.14

This data highlights the method's suitability for accurate quantitative analysis within the specified concentration range, exhibiting excellent linearity, low detection and quantitation limits, and good reproducibility researchgate.net.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over conventional HPLC, including improved sensitivity, higher resolution, and faster analysis times, combined with the definitive identification capabilities of mass spectrometry. This technique is particularly valuable for analyzing complex samples and confirming the identity of Ajmaline based on its characteristic mass-to-charge ratio and fragmentation patterns.

UPLC-MS has been successfully applied for the quantification and characterization of alkaloids, including Ajmaline, isolated from botanical sources such as Rauwolfia serpentina and Rauvolfia tetraphylla usda.govnih.govnih.gov. Specifically, UHPLC-QToF-mass spectrometry coupled with an electrospray ionization (ESI) interface has been employed for the confirmation and characterization of alkaloids in plant extracts, allowing for tentative identification based on parameters such as retention time, molecular formula, and mass error usda.govthieme-connect.com. Semi-quantitative analysis of indole (B1671886) alkaloids, including Ajmaline, in Rauvolfia tetraphylla using UPLC-ESI/MS (B15284909) has provided insights into the spatial distribution of these compounds within different plant tissues nih.gov.

The coupling with tandem mass spectrometry (UPLC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragment ions. This is particularly advantageous for the analysis of Ajmaline at very low concentrations or within highly complex biological matrices researchgate.net. While specific detailed research exclusively on Ajmaline quantification using UPLC-MS/MS with comprehensive method parameters was not extensively found in the provided search results, the principle of this technique makes it highly applicable for sensitive and specific Ajmaline analysis in research requiring low detection limits.

Spectrophotometric Approaches for Detection and Quantitation

Spectrophotometric methods, while generally offering lower selectivity compared to chromatographic techniques, provide simpler and more cost-effective alternatives for the detection and quantification of Ajmaline in certain research applications.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry involves measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum denovix.com. Ajmaline exhibits distinct absorption maxima in the UV range, which can be exploited for its detection and quantification nihs.go.jp. For instance, the UV-Vis absorption spectrum of Ajmaline solutions prepared in ethanol (B145695) (95) shows characteristic maxima between 247 nm and 251 nm and between 291 nm and 294 nm, with a minimum observed between 269 nm and 273 nm nihs.go.jp.

Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which establishes a direct proportionality between the absorbance of a solution and the concentration of the analyte denovix.com. This method is often used for routine analysis or as an initial assessment in research.

Colorimetric Assays (e.g., Folin-Ciocalteu Reagent-Based Methods)

Colorimetric assays rely on a chemical reaction that generates a colored product whose intensity is directly proportional to the concentration of the analyte. The intensity of the color is then measured using a spectrophotometer. The Folin-Ciocalteu (F-C) reagent is a common reagent in colorimetric assays, primarily used for determining total phenolic content, but it can also react with other compounds that are easily oxidized, including certain alkaloids researchgate.netcust.edu.pknih.govinnovareacademics.in.

A spectrophotometric method utilizing the Folin-Ciocalteu reagent has been developed for the determination of Ajmaline researchgate.netresearchgate.net. This method is based on the formation of a blue-colored product resulting from the reduction of the tungstate (B81510) and/or molybdate (B1676688) components of the F-C reagent by Ajmaline in an alkaline environment researchgate.netresearchgate.net. The maximum absorbance of the resulting blue color occurs at 540 nm researchgate.netresearchgate.net. This method has been reported as rapid and simple, with the color remaining stable for over 48 hours researchgate.netresearchgate.net. The linear range for Ajmaline using this colorimetric method was reported to be 1–8 µg/mL, with a molar absorptivity of 1.64 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.netresearchgate.net.

Method Validation and Quality Control in Research Settings

Method validation is a fundamental requirement in analytical chemistry to ensure that an analytical procedure is fit for its intended application and consistently yields reliable, accurate, and reproducible results ujpronline.comamericanpharmaceuticalreview.comeuropa.euresearchgate.netlabmanager.com. In the context of Ajmaline research, validating analytical methods is paramount for ensuring the scientific validity and credibility of research findings, whether these involve quantifying Ajmaline in plant extracts, biological samples, or experimental formulations.

Key validation parameters that are typically evaluated include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) ujpronline.comamericanpharmaceuticalreview.comlabmanager.com. Specificity confirms that the method exclusively measures the analyte of interest without interference from other components present in the sample matrix ujpronline.comamericanpharmaceuticalreview.comlabmanager.com. Accuracy assesses the closeness of the obtained results to the true concentration of the analyte ujpronline.comamericanpharmaceuticalreview.comlabmanager.com. Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly ujpronline.comamericanpharmaceuticalreview.comlabmanager.com. Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined concentration range ujpronline.comamericanpharmaceuticalreview.comlabmanager.com. LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantitatively determined, respectively ujpronline.comamericanpharmaceuticalreview.comlabmanager.com.

Research studies that involve the development of analytical methods for Ajmaline, such as the previously mentioned HPLC-PDA method, include comprehensive validation procedures to confirm these critical parameters researchgate.net. For example, the linearity of the method is validated over a specific concentration range, and the LOD and LOQ values are experimentally determined researchgate.net. Recovery studies are also commonly performed to assess the accuracy of the method when applied to samples containing complex matrices researchgate.net.

Quality control in research settings involves implementing systematic procedures to monitor the ongoing performance of a validated analytical method. This often includes the analysis of quality control samples with known concentrations alongside research samples to ensure that the method continues to operate within predefined acceptance criteria. Adhering to established guidelines for method validation, such as those provided by the International Council for Harmonisation (ICH), is essential for ensuring the quality and reliability of analytical data generated in Ajmaline research europa.eu.

Assessment of Linearity and Calibration Range

Linearity is a measure of the proportional relationship between the concentration of the analyte and the signal produced by the analytical method over a defined range. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision.

Research studies employing HPLC-UV and UHPLC-UV methods for ajmaline quantification have reported linear calibration curves over specific concentration ranges. For instance, a reversed-phase HPLC method for the simultaneous quantitation of ajmaline, ajmalicine, and reserpine in Rauvolfia serpentina showed linearity over a concentration range of 1–20 µg/mL with a correlation coefficient (r) of 1.000 for all alkaloids. oup.comresearchgate.net Another HPLC-UV method for analyzing five indole alkaloids, including ajmaline, in Rauvolfia verticillata demonstrated good linearity with correlation coefficients (R²) higher than 0.99 within the tested ranges. scispace.com A validated HPTLC method for ajmalicine and reserpine quantification in Rauvolfia serpentina showed linear calibration curves in the range of 200–1200 ng for both compounds. scielo.br

MethodAnalyteConcentration RangeCorrelation Coefficient (r or R²)Citation
RP-HPLCAjmaline1–20 µg/mL1.000 oup.comresearchgate.net
HPLC-UVAjmalineTested ranges> 0.99 scispace.com
HPTLCAjmalicine200–1200 ng0.994 scielo.br
HPTLCReserpine200–1200 ng0.991 scielo.br

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. These parameters are crucial for determining the sensitivity of the analytical method.

Various studies have determined the LOD and LOQ for ajmaline using different analytical techniques. For a reversed-phase HPLC method, the LOD for ajmaline was reported as 6 µg/mL, and the LOQ was 19 µg/mL. oup.comresearchgate.net In a spectrophotometric method utilizing Folin Ciocalteu's reagent, the LOD and LOQ for ajmaline were 0.01 µg/ml and 0.04 µg/ml, respectively, using the Prussian blue method, and 0.09 µg/ml and 0.27 µg/ml using the Molybdenum-tungsten blue method. researchgate.net A novel RP-HPLC method reported an LOD of 3.7 ppm and an LOQ of 10.5 ppm for ajmalicine. nih.gov For a validated HPTLC method, the LOD and LOQ for ajmalicine were 50 ng and 150 ng, respectively. scielo.br

MethodAnalyteLODLOQCitation
RP-HPLCAjmaline6 µg/mL19 µg/mL oup.comresearchgate.net
Spectrophotometric (Prussian blue)Ajmaline0.01 µg/ml0.04 µg/ml researchgate.net
Spectrophotometric (Molybdenum-tungsten)Ajmaline0.09 µg/ml0.27 µg/ml researchgate.net
RP-HPLCAjmalicine3.7 ppm10.5 ppm nih.gov
HPTLCAjmalicine50 ng150 ng scielo.br

Evaluation of Accuracy (Recovery) and Precision (Repeatability)

Accuracy refers to the closeness of the measured value to the true value, often expressed as percentage recovery. Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions, commonly expressed as relative standard deviation (RSD) or coefficient of variation (CV). Repeatability is a measure of precision under the same operating conditions over a short interval of time.

Research validating analytical methods for ajmaline has consistently evaluated accuracy and precision. For a reversed-phase HPLC method, the recovery for ajmaline was found to be 98.27% with an RSD of 2.14%. oup.comresearchgate.net The precision of this method, measured by repeating experiments, showed a relative standard deviation of 2.77% for ajmaline. oup.com Another HPLC-UV method for analyzing Rauvolfia alkaloids reported recoveries in the range of 90.4–101.4% for the five compounds, including ajmaline. scispace.com A validated HPTLC method showed recoveries of 99.2% and 99.5% for ajmalicine, with method precision (repeatability) results of 1.56% RSD. scielo.br Precision is often assessed through intra-day (within the same day) and inter-day (between different days) measurements. innovareacademics.ininnovareacademics.in Low RSD values, typically less than 2% or 3%, indicate good precision. innovareacademics.ininnovareacademics.intandfonline.com

MethodAnalyteRecovery (%)Precision (RSD %)Citation
RP-HPLCAjmaline98.272.77 oup.comresearchgate.net
RP-HPLCAjmaline98.272.14 (Recovery RSD) oup.com
HPLC-UVAjmaline90.4–101.40.74 (System Precision) scispace.com
HPTLCAjmalicine99.2, 99.51.56 (Method Precision) scielo.br

Q & A

Q. What experimental methodologies are commonly used to characterize Ajmaline's sodium channel blocking activity?

Ajmaline's sodium channel blocking properties are typically assessed using in vitro electrophysiological assays (e.g., patch-clamp techniques) and in vivo arrhythmia models. Key steps include:

  • Voltage-clamp protocols to measure inhibition of Na<sup>+</sup> currents in cardiomyocytes .
  • Concentration-response curves to determine IC50 values, ensuring proper controls (e.g., lidocaine as a reference sodium channel blocker) .
  • Structural analysis via X-ray crystallography or NMR to correlate molecular interactions with functional effects .

Q. How do researchers validate the purity and stability of synthesized Ajmaline in pharmacological studies?

  • Chromatographic methods (HPLC, LC-MS) are employed to verify purity (>95%) and detect degradation products .
  • Stability testing under varying pH, temperature, and light conditions, with data reported as percentage remaining active compound over time .
  • Spectroscopic characterization (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm structural integrity .

Q. What are the standard animal models for evaluating Ajmaline's antiarrhythmic efficacy?

  • Acquired arrhythmia models : Langendorff-perfused hearts with ischemia-reperfusion injury to mimic ventricular tachycardia .
  • Genetic models : Mice with SCN5A mutations (e.g., Brugada syndrome models) to assess genotype-specific responses .
  • Dose optimization : Administer Ajmaline intravenously at 1–3 mg/kg, monitoring ECG parameters (e.g., QRS duration) .

Advanced Research Questions

Q. How can conflicting data on Ajmaline's proarrhythmic vs. antiarrhythmic effects be reconciled across studies?

Contradictions often arise from differences in:

  • Experimental conditions : Tissue-specific sodium channel isoforms (e.g., Nav1.5 in cardiomyocytes vs. neuronal isoforms) .
  • Dosing regimens : Subtherapeutic vs. therapeutic concentrations altering use-dependent blockade kinetics .
  • Model limitations : Isolated cell systems lack systemic factors (e.g., autonomic tone) present in whole-organ models . Resolution : Conduct meta-analyses comparing study parameters (Table 1) and design cross-validation experiments .
Study Variable Proarrhythmic Findings Antiarrhythmic Findings
Concentration>10 µM (non-physiological)1–3 µM (therapeutic range)
Model SystemHeterologous expression systemsHuman-induced pluripotent stem cell-derived cardiomyocytes
Reference CompoundQuinidineLidocaine

Q. What strategies optimize the design of clinical trials for Ajmaline in inherited arrhythmia syndromes?

  • Patient stratification : Genotype participants (e.g., SCN5A mutation carriers) to reduce heterogeneity .
  • Endpoint selection : Use quantitative ECG metrics (e.g., QRS prolongation) alongside clinical outcomes (arrhythmia suppression) .
  • Blinding and controls : Double-blind crossover trials with placebo phases to account for spontaneous arrhythmia variability .

Q. How can computational modeling enhance understanding of Ajmaline's channel-blocking kinetics?

  • Molecular dynamics simulations : Predict binding affinities to sodium channel domains (e.g., domain IV) .
  • Markov chain models : Simulate state-dependent blockade (resting vs. inactivated states) to inform dosing schedules .
  • Validation : Compare simulation outputs with experimental patch-clamp data under matched conditions .

Methodological Challenges and Solutions

Q. What are the limitations of current in vitro assays for studying Ajmaline's long-term effects?

  • Short-term viability : Isolated cardiomyocytes degrade within 24–48 hours, limiting chronic exposure studies. Solution : Use engineered heart tissues or microphysiological systems (MPS) for prolonged culture .
  • Lack of metabolic profiling : Most assays omit liver enzyme interactions (e.g., CYP450 metabolism). Solution : Co-culture hepatocytes with cardiomyocytes to model first-pass metabolism .

Q. How should researchers address variability in Ajmaline's pharmacokinetic data across species?

  • Allometric scaling : Adjust doses based on body surface area differences (e.g., mouse-to-human scaling factors) .
  • Species-specific metabolism : Profile metabolites via LC-MS/MS and compare hepatic clearance rates .
  • Cross-species validation : Replicate key findings in ≥2 species (e.g., rat and guinea pig) before human trials .

Literature and Data Analysis

Q. What criteria should guide the selection of primary literature for Ajmaline meta-analyses?

  • Inclusion : Peer-reviewed studies with full methodological transparency, raw data availability, and conflict-of-interest disclosures .
  • Exclusion : Studies using non-standardized Ajmaline formulations (e.g., herbal extracts) or lacking control groups .
  • Quality assessment : Apply tools like GRADE to evaluate evidence strength .

Q. How can researchers resolve discrepancies in reported IC50 values for Ajmaline across publications?

  • Standardize protocols : Adopt consensus guidelines for voltage-clamp settings (e.g., holding potential, pulse duration) .
  • Control for temperature : Perform assays at 36–37°C to reflect physiological conditions .
  • Report variability : Include SEM and sample size (n ≥ 5 replicates) in data presentations .

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Reactant of Route 1
(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Reactant of Route 2
(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.